molecular formula C15H18N2O2S2 B2778840 1-allyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 618397-42-5

1-allyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No. B2778840
CAS RN: 618397-42-5
M. Wt: 322.44
InChI Key: XNXSCSXHDUDDCM-UHFFFAOYSA-N
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Description

1-Allyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide, also known as TTID, is a heterocyclic compound that has been the subject of extensive scientific research. TTID is a sulfur-containing compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Transformation: The compound and its derivatives have been synthesized for various chemical reactions. For instance, Makarenko et al. (1995) discussed the use of similar bicyclic condensed derivatives as intermediates in the production of analogs of quinodimethanes, introducing them as dienes in Diels-Alder reactions (Makarenko et al., 1995).
  • Allylic Alcohol Treatment: Mingat and Clayden (2012) explored the treatment of allylic alcohols with thiocarbonyldiimidazole to produce S-allyl imidazolyl thiol esters, which are useful in various synthetic applications (Mingat & Clayden, 2012).
  • N-Substituted Derivatives: A study by Torosyan et al. (2018) synthesized N-substituted derivatives of a similar compound, focusing on reactions with various agents to produce respective amides (Torosyan et al., 2018).

Chemical Properties and Applications

  • Imidazole 3-Oxides: Research by Jasiński et al. (2008) on imidazole 3-oxides, closely related to the compound of interest, highlighted their use in synthesizing optically active derivatives and exploring their reactions with various chemicals (Jasiński et al., 2008).
  • Reactivity and Structure Analysis: Ellis et al. (1972) studied the reaction of a similar compound with various agents, providing insights into its reactivity and structural properties (Ellis et al., 1972).

Advanced Chemical Synthesis

  • Aggregation-Induced Emission: Liu et al. (2020) investigated the use of imidazole N-alkylation and rhenium(I) complexation strategy on a similar compound for generating aggregation-induced emission (AIE) active rhenium(I) tricarbonyl complexes (Liu et al., 2020).

properties

IUPAC Name

3-(4-methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-3-8-16-13-9-21(18,19)10-14(13)17(15(16)20)12-6-4-11(2)5-7-12/h3-7,13-14H,1,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXSCSXHDUDDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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